molecular formula C11H21NO3 B2637705 Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 1932404-85-7

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2637705
CAS No.: 1932404-85-7
M. Wt: 215.293
InChI Key: QLNZIWCMCVTDIC-RKDXNWHRSA-N
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Description

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl ester group, an ethyl group, and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Scientific Research Applications

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Ethyl Group: The ethyl group can be added via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using an oxidizing agent like osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the ester group or to convert the hydroxyl group to a hydrogen.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of amides, thioesters, or other substituted derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the chiral centers allows for selective interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S,3S)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Tert-butyl (2R,3R)-2-methyl-3-hydroxypyrrolidine-1-carboxylate: A similar compound with a methyl group instead of an ethyl group, affecting its reactivity and interactions.

    Tert-butyl (2R,3R)-2-ethyl-3-methoxypyrrolidine-1-carboxylate: A derivative with a methoxy group, which can alter its chemical and biological properties.

Uniqueness

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both a hydroxyl and an ethyl group.

Properties

IUPAC Name

tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZIWCMCVTDIC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932404-85-7
Record name tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
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